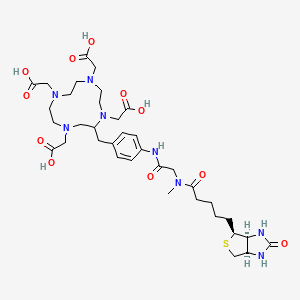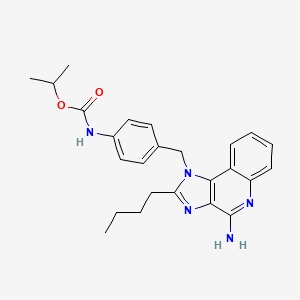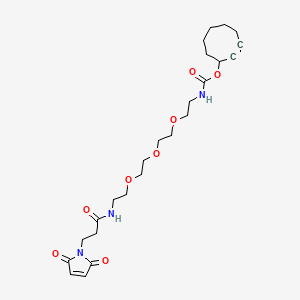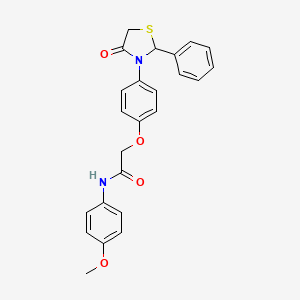
Anti-inflammatory agent 53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 53 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 53 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This reaction yields various substituted analogs of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 53 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with varied pharmacological properties.
Applications De Recherche Scientifique
Anti-inflammatory agent 53 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical ointments
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 53 involves the inhibition of key enzymes and signaling pathways responsible for inflammation. The compound targets cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it modulates the activity of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Mefenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Rutin: A natural flavonoid with anti-inflammatory properties, though it acts through different molecular pathways .
Uniqueness: Anti-inflammatory agent 53 is unique due to its specific structural features that allow for selective inhibition of inflammatory pathways with minimal side effects. Its synthetic versatility also enables the creation of various analogs with tailored pharmacological profiles .
Propriétés
Formule moléculaire |
C24H22N2O4S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H22N2O4S/c1-29-20-11-7-18(8-12-20)25-22(27)15-30-21-13-9-19(10-14-21)26-23(28)16-31-24(26)17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H,25,27) |
Clé InChI |
DXXMSZOJVSSAQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C(SCC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


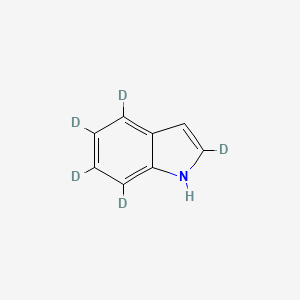
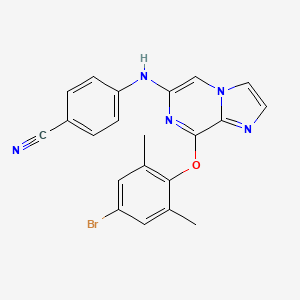
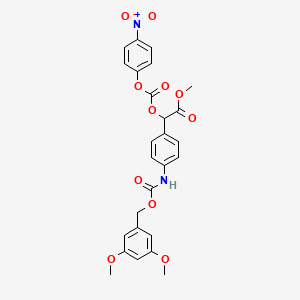
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
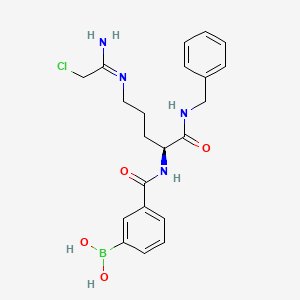
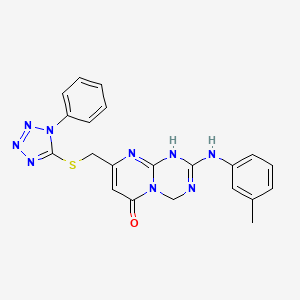
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
